molecular formula C19H14ClFN2O2S B2733213 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime CAS No. 338414-43-0

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime

Cat. No.: B2733213
CAS No.: 338414-43-0
M. Wt: 388.84
InChI Key: VWIHTOXTIOGLND-NUGSKGIGSA-N
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Description

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime is a complex organic compound that features a thiazole ring, a phenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime typically involves multiple steps. One common route starts with the formation of the thiazole ring, followed by the introduction of the phenyl group. The oxime functional group is then added through a reaction with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Solvents like ethanol, methanol, and dichloromethane are often used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime involves its interaction with specific molecular targets. The thiazole ring and oxime group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This compound may also interfere with DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-chloro-4-fluorobenzyl group in 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime imparts unique chemical and biological properties, making it distinct from other similar compounds. This modification can enhance its reactivity and specificity in biological systems .

Properties

IUPAC Name

(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2S/c20-16-10-15(21)7-6-14(16)12-25-23-9-8-17(24)18-11-22-19(26-18)13-4-2-1-3-5-13/h1-7,9-11H,8,12H2/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIHTOXTIOGLND-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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